molecular formula C10H10ClN3 B063371 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline CAS No. 166096-16-8

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline

Cat. No.: B063371
CAS No.: 166096-16-8
M. Wt: 207.66 g/mol
InChI Key: SIFYJEQOTXUWFR-UHFFFAOYSA-N
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Description

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline linked to an imidazole ring through a methylene bridge

Scientific Research Applications

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information. For example, some imidazole derivatives can be hazardous, as indicated by hazard statements such as H315, H319, and H400 .

Future Directions

Imidazole derivatives have gained increasing attention due to their diverse applications in the areas of medicinal chemistry and material sciences . They have become an important synthon in the development of new drugs . The future of imidazole research likely involves further exploration of their synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with 2-(chloromethyl)imidazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted nucleophiles replacing the chloro group.

Comparison with Similar Compounds

    4-Chloro-1H-imidazole: Shares the chloro-substituted imidazole structure but lacks the aniline moiety.

    N-[(1H-imidazol-2-yl)methyl]aniline: Similar structure without the chloro substitution.

    4-Chloro-N-[(1H-imidazol-2-yl)methyl]benzamide: Contains a benzamide group instead of an aniline.

Uniqueness: 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline is unique due to the presence of both the chloro-substituted aniline and the imidazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFYJEQOTXUWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NC=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445714
Record name 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166096-16-8
Record name N-(4-Chlorophenyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166096-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-chloroaniline and 2-imidazole-carboxaldehyde by the same procedure as described in Example 24, part A. The residue was crystallized from ethyl acetate to afford the title compound (1.56 g, 72%) as an off white solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The solution of 2-imidazolecarboxaldehyde (570 mg, 5.9 mmol) and 4-chloroaniline (756 mg, 5.9 mmol) in methanol (5 ml) was stirred at 60° C. for 4 hours, and allowed to cool to room temperature. To the reaction was added NaBH4 (337 mg, 8.9 mmol), and the mixture was additionally stirred for an hour. Water (20 mL) was added to the reaction, which was extracted with ethyl acetate (50 mL). Organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% methanol in chloroform) to give the title compound (660 mg, 53%).
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20 mL
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